Hexopyrronium
Overview
Description
Hexopyrronium is a chemical compound known for its antihistaminic properties. It is primarily used in medical applications to reduce gastric secretions and has been studied for its effects on gastric secretion and ulceration . The compound is also known by its IUPAC name, 3-[2-Cyclohexyl(hydroxy)phenylacetoxy]-1,1-dimethylpyrrolidinium bromide .
Preparation Methods
The synthesis of hexopyrronium involves several steps, typically starting with the preparation of the pyrrolidinium ring followed by the introduction of the cyclohexyl and phenylacetoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Hexopyrronium undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups attached to the pyrrolidinium ring.
Reduction: This reaction can be used to reduce any oxidized functional groups back to their original state.
Scientific Research Applications
Hexopyrronium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Studied for its effects on biological systems, particularly its antihistaminic properties.
Medicine: Used to reduce gastric secretions and studied for its potential use in treating ulcers and other gastric conditions.
Mechanism of Action
Hexopyrronium exerts its effects by acting as an antihistaminic agent. It works by blocking histamine receptors in the stomach, thereby reducing the production of gastric acid. This action helps in the treatment of conditions like ulcers and excessive gastric secretion. The molecular targets and pathways involved include the histamine H2 receptors in the stomach lining .
Comparison with Similar Compounds
Hexopyrronium can be compared with other antihistaminic agents such as glycopyrronium and atropine. While all these compounds share similar antihistaminic properties, this compound is unique in its specific structure and the presence of the cyclohexyl and phenylacetoxy groups, which may contribute to its specific pharmacological effects .
Similar Compounds
- Glycopyrronium
- Atropine
- Scopolamine
These compounds are also used for their antihistaminic and anticholinergic properties but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3/c1-21(2)14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3,5-6,9-10,17-18,23H,4,7-8,11-15H2,1-2H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFZSDAFBFJUNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30NO3+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863260 | |
Record name | 3-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14461-98-4 | |
Record name | Hexopyrronium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014461984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEXOPYRRONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO2WK2AK2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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